![molecular formula C25H35NO4 B13993431 Propanoic acid, 3-[2-[2-[bis(phenylmethyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B13993431.png)
Propanoic acid, 3-[2-[2-[bis(phenylmethyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanoic acid, 3-[2-[2-[bis(phenylmethyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester is a complex organic compound with a unique structure that includes multiple functional groups
准备方法
The synthesis of Propanoic acid, 3-[2-[2-[bis(phenylmethyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester typically involves multiple steps. The process begins with the preparation of intermediate compounds, followed by their reaction under specific conditions to form the final product. Common synthetic routes include:
- Step 1: Preparation of Intermediate Compounds:
- The initial step involves the synthesis of bis(phenylmethyl)amine and its subsequent reaction with ethylene oxide to form the intermediate compound.
- Step 2: Formation of the Final Product:
- The intermediate compound is then reacted with propanoic acid and 1,1-dimethylethyl ester under controlled conditions to yield the final product.
Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity.
化学反应分析
Propanoic acid, 3-[2-[2-[bis(phenylmethyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
- Oxidation:
- The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
- Reduction:
- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
- Substitution:
- The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or hydroxides.
科学研究应用
Propanoic acid, 3-[2-[2-[bis(phenylmethyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester has a wide range of scientific research applications:
- Chemistry:
- It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
- Biology:
- The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a potential therapeutic agent.
- Medicine:
- Research is ongoing to explore its potential use in drug development, particularly in the design of novel pharmaceuticals with specific biological targets.
- Industry:
- The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Propanoic acid, 3-[2-[2-[bis(phenylmethyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Propanoic acid, 3-[2-[2-[bis(phenylmethyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester can be compared with similar compounds such as:
- Propanoic acid, 2-methyl-, phenylmethyl ester:
- This compound has a similar ester functional group but differs in the substitution pattern on the propanoic acid moiety.
- Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-:
- This compound features a benzene ring with tert-butyl groups, offering different chemical properties and applications.
- Propanoic acid, 2-methyl-, 3-hydroxy-2,4,4-trimethylpentyl ester:
- This compound has a hydroxyl group and a branched alkyl chain, leading to distinct reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties.
属性
分子式 |
C25H35NO4 |
|---|---|
分子量 |
413.5 g/mol |
IUPAC 名称 |
tert-butyl 3-[2-[2-(dibenzylamino)ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C25H35NO4/c1-25(2,3)30-24(27)14-16-28-18-19-29-17-15-26(20-22-10-6-4-7-11-22)21-23-12-8-5-9-13-23/h4-13H,14-21H2,1-3H3 |
InChI 键 |
IZNPJUIPYBOAML-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CCOCCOCCN(CC1=CC=CC=C1)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


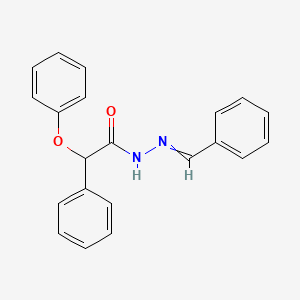
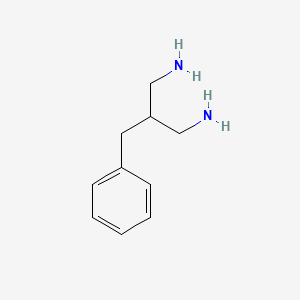

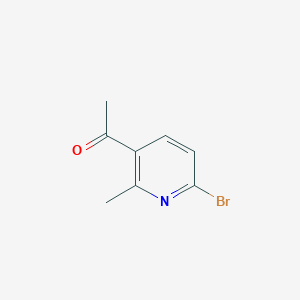
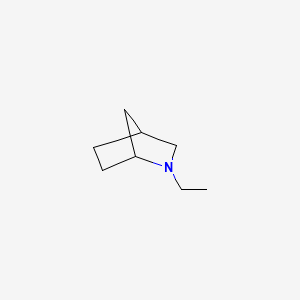
![7-[2-(4-fluorophenyl)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B13993370.png)
![1-[(3-Bromopropyl)oxy]-3-ethylbenzene](/img/structure/B13993372.png)
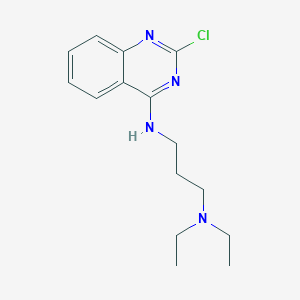
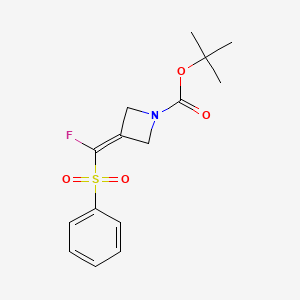
![Diethyl 2-[[4-[(5,7-diacetamidopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoyl]amino]pentanedioate](/img/structure/B13993391.png)
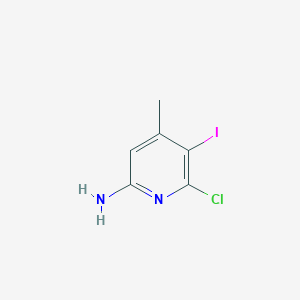
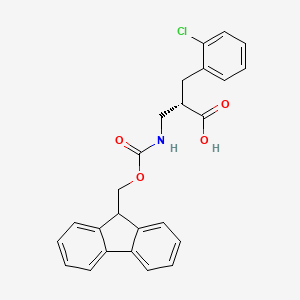
![3-Benzhydrylbicyclo[2.2.2]octan-2-one](/img/structure/B13993423.png)

